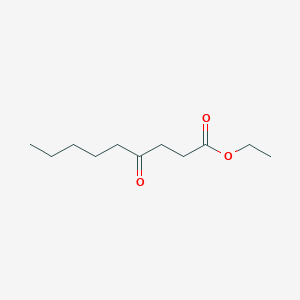

Ethyl 4-oxononanoate

描述

Ethyl 4-oxononanoate (CAS: 37174-96-2) is a keto-ester compound with the molecular formula C₁₁H₂₀O₃ and a molecular weight of 200.28 g/mol . Structurally, it consists of a nine-carbon aliphatic chain with a ketone group at the fourth position and an ethyl ester moiety at the terminal carboxyl group. This compound is primarily synthesized via ozonolysis of 6-methylhept-5-en-2-one, followed by esterification, as reported in asymmetric synthesis protocols for tropinone derivatives and 1,3-amino alcohols . Its key applications include serving as a precursor for ketal-protected esters, which are intermediates in organic synthesis .

准备方法

Preparation via Hydration of Ethyl 3-Nonynoate

One of the classical and well-documented methods for preparing Ethyl 4-oxononanoate involves the hydration of ethyl 3-nonynoate, which itself is synthesized from lithium 1-heptyne and ethyl diazoacetate.

Synthetic Route Summary:

Step 1: Synthesis of Ethyl 3-Nonynoate

- Lithium 1-heptyne is prepared by treating 1-heptyne with n-butyllithium in tetrahydrofuran (THF) at approximately -20 °C.

- Boron trifluoride etherate is added to this solution, followed by slow addition of ethyl diazoacetate.

- The reaction mixture is stirred, then quenched with water, extracted, and purified to yield ethyl 3-nonynoate with a reported yield of 97%.

Step 2: Hydration to this compound

- Ethyl 3-nonynoate is subjected to mercuric ion-promoted hydration in a mixture of ethanol, water, concentrated sulfuric acid, and mercuric sulfate under reflux for 5 hours.

- After workup involving washing with sodium bicarbonate and drying, molecular distillation yields this compound with an 85% yield.

Key Data from Characterization:

- IR absorption bands at 1735 and 1710 cm⁻¹ confirm the presence of keto and ester carbonyl groups.

- NMR data (in CDCl₃) show characteristic signals for the ethyl ester and the keto methylene protons.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | Lithium 1-heptyne, BF₃·etherate, ethyl diazoacetate, THF, -20 °C | 97 | High yield, mild conditions |

| 2 | HgSO₄, H₂SO₄, EtOH/H₂O, reflux 5 h | 85 | Efficient hydration to keto ester |

This method is notable for its mild reaction conditions and high overall yield, making it a convenient synthetic route for this compound.

Alternative Synthetic Approaches

Organoborane-Diazo Chemistry

The reaction of trialkynylboranes with ethyl diazoacetate has been explored to synthesize propargylic esters, which can be subsequently hydrated to yield γ-keto esters like this compound. This approach leverages selective migration of alkynyl groups and mercuric ion-promoted hydration.

- The process occurs under mild conditions (-20 °C) and provides good yields.

- However, selective migration challenges and side reactions (e.g., formation of ethyl hexanoate) have been observed, indicating the need for careful control of reaction parameters.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Hydration of Ethyl 3-Nonynoate | Lithium 1-heptyne, BF₃·etherate, ethyl diazoacetate, HgSO₄, H₂SO₄, EtOH/H₂O reflux | 85-97 | High yield, mild conditions | Use of toxic mercuric salts |

| Organoborane-Diazo Reaction | Trialkynylboranes, ethyl diazoacetate, mercuric ion hydration | Good | Mild conditions, selective | Side reactions, ligand migration issues |

| Biocatalytic Synthesis | Engineered α-oxoamine synthase enzymes, acyl-CoA substrates | Not reported for this compound | Green, selective, mild conditions | Early-stage, substrate specificity |

Research Findings and Notes

- The hydration of ethyl 3-nonynoate remains the most practical and widely used method for this compound synthesis, balancing yield and operational simplicity.

- Organoborane-diazo chemistry offers mechanistic insights but requires further optimization to avoid side products.

- Biocatalytic approaches are emerging as sustainable alternatives but need further development for industrial application.

- Characterization data from IR and NMR spectroscopy confirm the structural integrity of the synthesized this compound, supporting the reliability of these methods.

化学反应分析

Types of Reactions

Ethyl 4-oxononanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.

Major Products Formed

Oxidation: 4-oxononanoic acid.

Reduction: 4-hydroxynonanoate.

Substitution: Various esters or amides depending on the nucleophile used.

科学研究应用

Scientific Research Applications

1. Chemistry:

- Intermediate in Organic Synthesis: Ethyl 4-oxononanoate serves as an important intermediate in the synthesis of more complex organic molecules. It can participate in various reactions to form derivatives that are useful in pharmaceuticals and agrochemicals .

2. Biology:

- Biological Activity Studies: Research has indicated that this compound may exhibit biological activities, including interactions with enzymes. Its potential role as a substrate for specific enzymes suggests avenues for further exploration in enzymology and metabolic studies.

3. Medicine:

- Therapeutic Potential: The compound is being investigated for its therapeutic properties, particularly as a precursor in drug synthesis. Its structural features may contribute to the development of new pharmaceutical agents targeting various diseases .

4. Industrial Applications:

- Production of Fragrances and Flavors: this compound is utilized in the production of fragrances and flavors due to its pleasant aroma profile. It finds applications in the cosmetic and food industries, enhancing product appeal .

Data Tables

Case Studies

- Synthesis of Bioactive Compounds:

- Enzymatic Studies:

-

Industrial Production Methods:

- A case study on industrial production methods revealed that continuous flow reactors could optimize the synthesis of this compound, enhancing yield and purity levels. This approach demonstrates its feasibility for large-scale applications in fragrance production.

作用机制

The mechanism of action of ethyl 4-oxononanoate involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate for certain enzymes, leading to the formation of biologically active metabolites. The exact pathways and targets can vary depending on the specific application and context of use .

相似化合物的比较

Structural and Functional Analogues

The following table summarizes key structural analogs of ethyl 4-oxononanoate, highlighting differences in molecular properties, synthesis, and applications:

Key Observations

Functional Group Influence: Ethyl and methyl esters differ in chain length and lipophilicity. This compound’s longer chain (C₁₁) enhances steric bulk compared to methyl analogs (C₁₀) .

Synthesis Methods: this compound is synthesized via ozonolysis, a method favoring controlled oxidation . Methyl derivatives (5v, 5r, 5t) employ visible-light-mediated bromine radical reactions, enabling efficient C–H functionalization under mild conditions .

Spectroscopic Data: ¹³C NMR Shifts: this compound’s ketone carbonyl resonates at δ 208.92 ppm, while methyl analogs show upfield shifts (e.g., δ 209.11 ppm for 5t) due to electronic effects of substituents . C₁₈H₂₅ClO₃ formula) suggest possible nomenclature errors in source materials .

Applications: this compound is critical in asymmetric synthesis, whereas methyl derivatives are intermediates for flavonoids and bioactive molecules . Ethyl 6-oxohexanoate () demonstrates how chain length and heterocyclic substituents (thiomorpholine) expand utility in drug discovery .

生物活性

Ethyl 4-oxononanoate, a compound with the molecular formula C₁₁H₂₄O₃, has garnered attention in scientific research for its potential biological activities and applications across various fields, including biochemistry, pharmacology, and industrial chemistry. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

This compound is characterized by a carbonyl group adjacent to an ethyl ester functional group, which contributes to its reactivity and biological properties. The compound is studied for its interactions with enzymes and cellular pathways, suggesting potential therapeutic applications. It may act as a substrate for specific enzymes, leading to the formation of biologically active metabolites. This interaction is crucial in understanding its role in metabolic processes and potential therapeutic effects.

1. Enzyme Interactions

Research indicates that this compound may interact with various enzymes, affecting metabolic pathways. For instance, it has been observed to influence the activity of mitochondrial enzymes, potentially altering energy metabolism and oxidative stress responses in cells .

2. Antioxidant Properties

The compound exhibits antioxidant properties that may help mitigate oxidative stress. Similar compounds like 4-oxo-2-nonenal (4-ONE) have been shown to impact mitochondrial function and oxidative damage. This compound's structural similarities suggest it may also possess protective effects against oxidative damage in cellular systems .

Case Study: Mitochondrial Function

A study investigating the effects of lipid peroxidation products on bovine heart mitochondria revealed that compounds similar to this compound could significantly alter mitochondrial structure and function. The study demonstrated that these compounds could inhibit mitochondrial antioxidant systems, leading to increased oxidative stress and cellular damage .

Table 1: Effects on Mitochondrial Parameters

| Parameter | Control (Ethanol) | 4-HNE (1 mM) | 4-ONE (1 mM) |

|---|---|---|---|

| Oxygen Consumption Rate (OCR) | Baseline | Decreased | Significantly Decreased |

| Mitochondrial Permeability | Normal | Increased | Increased |

| Morphological Changes | Normal | Altered | More Altered |

The results indicate that while both 4-HNE and 4-ONE affect mitochondrial function, the latter exhibits a more pronounced impact on mitochondrial integrity and function .

3. Pharmacological Applications

This compound is being explored for potential therapeutic applications. Its ability to modulate enzyme activity suggests it could be developed as a precursor in drug synthesis or as a therapeutic agent targeting specific metabolic pathways .

常见问题

Basic Research Questions

Q. How can researchers identify and characterize Ethyl 4-oxononanoate in a mixture of esters?

- Methodological Answer : this compound can be distinguished using gas chromatography-mass spectrometry (GC-MS) coupled with retention index matching. The compound’s molecular weight (200.28 g/mol) and CAS number (276.30) from validated databases like SciFinder or Reaxys should be cross-referenced . Nuclear magnetic resonance (NMR) spectroscopy, particularly H and C NMR, can confirm structural features such as the ethyl ester group and ketone functionality. For example, the ketone proton at δ 2.4–2.6 ppm and the ethyl group’s triplet at δ 1.2–1.3 ppm are diagnostic .

Q. What are the standard protocols for synthesizing this compound?

- Methodological Answer : A common approach involves the Claisen condensation of ethyl acetoacetate with hexanoic acid derivatives under basic conditions. Reaction optimization requires monitoring pH (8–10) and temperature (60–80°C) to minimize side products like β-keto ester degradation. Post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) ensures ≥95% purity .

Q. How can researchers assess the purity of this compound for kinetic studies?

- Methodological Answer : Purity is validated using high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 210 nm. Calibrate against a certified reference standard (CRS) from authoritative sources like NIST. Discrepancies in melting points or optical rotation values compared to literature (e.g., NIST Chemistry WebBook) indicate impurities requiring recrystallization .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s reactivity in catalytic hydrogenation?

- Methodological Answer : Use a controlled-pressure hydrogenation reactor with palladium-on-carbon (Pd/C) or Raney nickel catalysts. Independent variables include catalyst loading (1–5 wt%), hydrogen pressure (1–5 atm), and temperature (25–80°C). Monitor reaction progress via in-situ IR spectroscopy to track ketone reduction (disappearance of C=O stretch at ~1700 cm). Statistical tools like ANOVA should analyze yield variations across trials .

Q. How should researchers resolve contradictory data in this compound’s thermal stability studies?

- Methodological Answer : Discrepancies in thermogravimetric analysis (TGA) results may arise from moisture content or heating rate inconsistencies. Replicate experiments under inert atmospheres (N or Ar) with controlled humidity (<5% RH). Compare decomposition onset temperatures (T) across multiple trials and apply error bars (±2°C) to assess significance. Cross-validate with differential scanning calorimetry (DSC) to detect exothermic/endothermic events .

Q. What strategies are effective for isotopic labeling of this compound to trace metabolic pathways?

- Methodological Answer : Incorporate deuterium (H) at the α-position via base-catalyzed H/D exchange using DO and NaOD. Confirm labeling efficiency (>98%) via mass spectrometry (MS) and H NMR. For C labeling, synthesize from C-enriched precursors (e.g., C-hexanoic acid) and validate using isotope ratio mass spectrometry (IRMS) .

Q. How can researchers design experiments to investigate this compound’s synergistic effects with other esters?

- Methodological Answer : Use a factorial design to test binary mixtures with esters like ethyl acetate or methyl octanoate. Measure synergistic parameters (e.g., vapor-liquid equilibrium shifts) via headspace GC. Control variables include molar ratios (1:1 to 1:5) and temperature (25–50°C). Statistical models like response surface methodology (RSM) quantify interaction effects .

Q. Data Analysis and Validation

Q. What statistical methods are critical for analyzing this compound’s solvent effects on reaction kinetics?

- Methodological Answer : Fit kinetic data (e.g., rate constants) to the Eyring-Polanyi equation using nonlinear regression. Compare solvent polarity (via Kamlet-Taft parameters) using multivariate analysis. Report confidence intervals (95%) and p-values to validate solvent-dependent trends. Outliers should be scrutinized for solvent purity issues (e.g., peroxide content in ethers) .

Q. How should researchers validate computational models predicting this compound’s spectroscopic properties?

- Methodological Answer : Compare density functional theory (DFT)-calculated IR/NMR spectra with experimental data. Use root-mean-square deviation (RMSD) analysis for vibrational modes (<10 cm acceptable) and chemical shifts (<0.5 ppm for H NMR). Validate solvation models (e.g., COSMO-RS) against experimental dielectric constant-dependent data .

Q. What protocols ensure reproducibility in this compound’s degradation studies under UV light?

- Methodological Answer : Use a calibrated UV chamber (λ = 254 nm, intensity 1.5 mW/cm) and monitor irradiance with a radiometer. Quantify degradation products (e.g., 4-oxononanoic acid) via LC-MS/MS. Include control samples shielded from UV to rule out thermal degradation. Report photon flux and quantum yield calculations to enable cross-lab comparisons .

Q. Experimental Design Pitfalls

Q. What are common errors in designing dose-response studies with this compound?

- Methodological Answer : Avoid oversaturating biological systems by testing a logarithmic concentration range (e.g., 1 nM–100 μM). Normalize responses to vehicle controls (e.g., DMSO <0.1%). Use Hill slope analysis to detect cooperative effects. Replicate experiments across cell lines or in vivo models to confirm mechanistic specificity .

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer : Standardize precursor sourcing (e.g., CAS-certified hexanoic acid) and reaction conditions (e.g., strict temperature control ±1°C). Implement quality control (QC) checks via H NMR integration of key protons (e.g., ethyl ester CH) to ensure >98% consistency. Document deviations in lab notebooks for traceability .

Q. Data Presentation and Reproducibility

Q. How should researchers present conflicting spectral data for this compound in publications?

- Methodological Answer : Include raw spectra in supplementary materials with baseline correction annotations. Use overlays to highlight discrepancies and discuss potential causes (e.g., solvent impurities, instrumental drift). Reference analogous compounds’ spectra from peer-reviewed databases like SDBS .

Q. What open-science practices enhance the reproducibility of this compound research?

- Methodological Answer : Deposit raw NMR, MS, and chromatographic data in repositories like Zenodo or Figshare with CC-BY licenses. Provide detailed metadata (e.g., instrument calibration logs, solvent batch numbers). Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for all datasets .

属性

IUPAC Name |

ethyl 4-oxononanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3/c1-3-5-6-7-10(12)8-9-11(13)14-4-2/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHHOUINGCOVIBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80498380 | |

| Record name | Ethyl 4-oxononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80498380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37174-92-8 | |

| Record name | Ethyl 4-oxononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80498380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。